molecular formula C18H17N3O B2474975 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide CAS No. 524928-40-3

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide

Cat. No. B2474975
CAS RN: 524928-40-3
M. Wt: 291.354
InChI Key: OCIGMDQURXXBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be represented by the SMILES string: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metals against corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their high electron density, contributed by the quinoline ring and substituents like hydroxyl, methoxy, amino, and nitro groups, facilitates the adsorption on metal surfaces, offering a promising approach for corrosion inhibition in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potentials

Quinoline compounds are recognized for their therapeutic potentials across a broad spectrum of biological activities. These include acting as key agents in treating diseases such as cancer and malaria, with some derivatives also displaying antimicrobial, anti-inflammatory, and antidiabetic effects. The versatility and clinical significance of quinoline derivatives stem from their structural diversity, allowing them to be utilized in the development of new chemotherapeutic agents. The quinoline core is a critical component in the medicinal chemistry field, supporting ongoing research into novel drugs with enhanced efficacy and reduced toxicity (Hussaini, 2016).

Anticancer Research

The quinoline scaffold is also prominently featured in anticancer drug discovery. Quinoline-based compounds are investigated for their potential to inhibit topoisomerases and kinases, which are crucial in cancer cell proliferation and survival. Their anticancer efficacy is attributed to the quinoline moiety's capacity for structural optimization and the development of synthetic pathways, positioning these compounds as significant contributors to anticancer therapeutics. This highlights the quinoline structure's importance in designing new drugs to combat various forms of cancer, underscoring the need for continued research and development in this area (Musioł, 2017).

Optoelectronic Materials

Further extending the application of quinoline derivatives, studies have explored their use in optoelectronic materials. Quinoline and its derivatives, when incorporated into π-extended conjugated systems, demonstrate significant potential for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes applications in organic light-emitting diodes (OLEDs), where quinoline-based compounds contribute to developing materials with electroluminescent properties. Such advancements highlight the quinoline ring's versatility, not only in medicinal chemistry but also in materials science, paving the way for innovative optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIGMDQURXXBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide

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